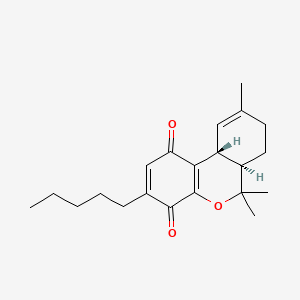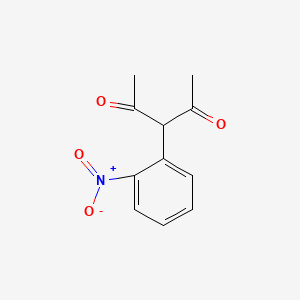
3-(2-Nitrophenyl)pentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Nitrophenyl)pentane-2,4-dione is an organic compound with the molecular formula C11H11NO4. It is a derivative of pentane-2,4-dione, where a nitrophenyl group is attached to the third carbon of the pentane chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)pentane-2,4-dione typically involves the reaction of 2-nitrobenzaldehyde with acetylacetone in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product . The reaction conditions often include the use of ethanol as a solvent and a base such as piperidine or pyridine to catalyze the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .
化学反応の分析
Types of Reactions
3-(2-Nitrophenyl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
3-(2-Nitrophenyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a fluorescent probe in biochemical assays.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with specific enzymes and receptors.
作用機序
The mechanism of action of 3-(2-Nitrophenyl)pentane-2,4-dione involves its interaction with metal ions and enzymes. The compound can chelate metal ions through its diketone moiety, forming stable complexes. These complexes can then participate in various biochemical processes, such as catalysis or inhibition of enzyme activity . The nitro group can also undergo reduction to form amino derivatives, which may interact with biological targets through hydrogen bonding and other non-covalent interactions .
類似化合物との比較
Similar Compounds
Pentane-2,4-dione:
3-(4-Nitrophenyl)pentane-2,4-dione: A structural isomer with the nitro group at the para position, exhibiting similar chemical properties but different reactivity.
3-(2-Aminophenyl)pentane-2,4-dione: The reduced form of 3-(2-Nitrophenyl)pentane-2,4-dione, with an amino group instead of a nitro group.
Uniqueness
The nitro group can participate in various redox reactions, making the compound versatile in synthetic and analytical chemistry .
特性
CAS番号 |
89185-84-2 |
|---|---|
分子式 |
C11H11NO4 |
分子量 |
221.21 g/mol |
IUPAC名 |
3-(2-nitrophenyl)pentane-2,4-dione |
InChI |
InChI=1S/C11H11NO4/c1-7(13)11(8(2)14)9-5-3-4-6-10(9)12(15)16/h3-6,11H,1-2H3 |
InChIキー |
CBYZMHCTWCVYKF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC=CC=C1[N+](=O)[O-])C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


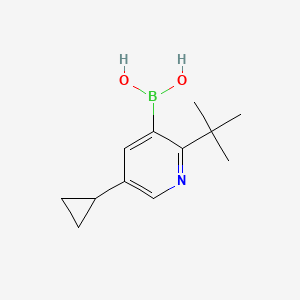
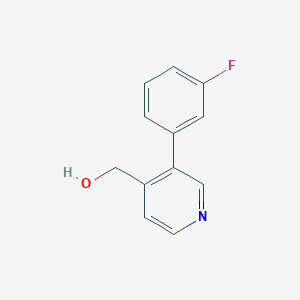


![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088637.png)
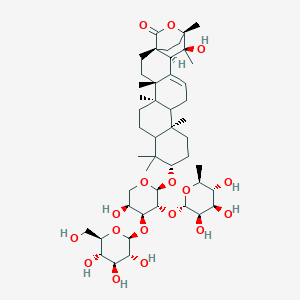
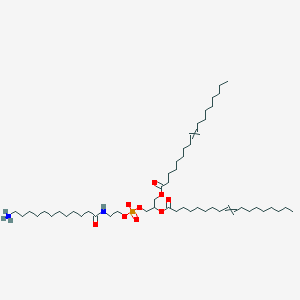

![N-(2,4-dimethylphenyl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B14088670.png)
![N-[3-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxy}-4-oxonaphthalen-1(4H)-ylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14088677.png)
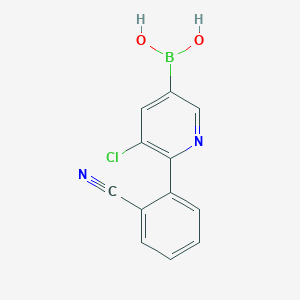
![1-(3,4-Diethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088686.png)
![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B14088691.png)
